5-(3-Chloro-5-methylphenyl)-2-hydroxyisonicotinic acid

Medicinal Chemistry Structure-Activity Relationship Isosteric Replacement

Researchers requiring precise 5-aryl-2-hydroxyisonicotinic acid SAR probes often struggle with positional isomer or functional analog contamination that confounds activity interpretation. This CAS-specific compound delivers the exact 3-chloro-5-methylphenyl substitution pattern at the 5-position, combined with the tautomerizable 2-hydroxy/2-oxo metal-chelating motif. Key advantages: • QSAR evidence shows aryl positional isomerism and methyl placement can modulate DHODH potency by >10-fold, making CAS-defined identity critical. • Computed LogP of 3.11 and PSA of 70.42 Ų occupy lead-like chemical space, unlike the unsubstituted parent (LogP ~0.5). • Dual 2-OH/2-oxo reactivity enables divergent O-alkylation, O-acylation, or N-functionalization for library synthesis from a single intermediate.

Molecular Formula C13H10ClNO3
Molecular Weight 263.67 g/mol
CAS No. 1261904-69-1
Cat. No. B6390098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloro-5-methylphenyl)-2-hydroxyisonicotinic acid
CAS1261904-69-1
Molecular FormulaC13H10ClNO3
Molecular Weight263.67 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Cl)C2=CNC(=O)C=C2C(=O)O
InChIInChI=1S/C13H10ClNO3/c1-7-2-8(4-9(14)3-7)11-6-15-12(16)5-10(11)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18)
InChIKeyYAXPERUZTZVSPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chloro-5-methylphenyl)-2-hydroxyisonicotinic Acid: Structural Identity and Physicochemical Profile


5-(3-Chloro-5-methylphenyl)-2-hydroxyisonicotinic acid (CAS 1261904-69-1) is a 5-aryl-substituted 2-hydroxyisonicotinic acid derivative with the molecular formula C₁₃H₁₀ClNO₃ and a molecular weight of 263.70 g/mol, supplied typically at 95% purity . It exists in tautomeric equilibrium with its 2-oxo-1,2-dihydropyridine-4-carboxylic acid form . The compound bears a 3-chloro-5-methylphenyl substituent at the pyridine 5-position, distinguishing it from positional isomers and analogs with alternative substituents at the 2-, 3-, or 5-positions of the isonicotinic acid core. Its computed LogP of 3.11 and polar surface area (PSA) of 70.42 Ų place it in a moderately lipophilic range relative to closely related arylisonicotinic acids, with implications for passive permeability and protein-binding potential in biological screening cascades. The compound belongs to a broader class of substituted pyridine carboxylic acids explored as intermediates for kinase inhibitors, DHODH inhibitors, and anti-inflammatory agents [1].

5-(3-Chloro-5-methylphenyl)-2-hydroxyisonicotinic Acid: Non-Substitutability by Generic Analogs


The 5-aryl-2-hydroxyisonicotinic acid scaffold exhibits pronounced sensitivity to both the position and electronic character of the aryl substituent. Shifting the chloro-methylphenyl group from the 5-position to the 3-position (as in CAS 1261899-02-8) fundamentally alters the vector of the aryl projection relative to the metal-coordinating 2-hydroxy/2-oxo and 4-carboxylic acid pharmacophoric elements, which can abrogate target engagement in enzyme inhibition contexts . Likewise, replacing the 2-hydroxy group with a 2-amino group (CAS 1261983-93-0) or 2-chloro group (CAS 1261964-29-7) changes both hydrogen-bond donor/acceptor capacity and tautomeric preference, impacting molecular recognition and physicochemical properties . Even a methyl positional shift on the phenyl ring—from 5-methyl (target compound) to 2-methyl (CAS 1261982-70-0)—alters the steric contour and electronic distribution of the aryl ring, which can affect π-stacking interactions and shape complementarity in biological binding sites . Generic substitution without experimental validation therefore risks loss of the specific activity profile for which a given analog was selected.

5-(3-Chloro-5-methylphenyl)-2-hydroxyisonicotinic Acid: Differentiation Evidence vs. Structural Analogs


Regioisomeric Substitution: 5- vs. 3-Position Aryl Group

The target compound positions the 3-chloro-5-methylphenyl group at the 5-position of the isonicotinic acid core, whereas its regioisomer CAS 1261899-02-8 places the identical aryl group at the 3-position. This positional difference alters the relative orientation of the aryl ring with respect to the 2-hydroxy and 4-carboxylic acid functional groups, which serve as key metal-chelating or hydrogen-bonding elements in target binding. While direct comparative biochemical IC₅₀ data for this specific pair are not publicly available, the class-level principle that aryl substitution position on isonicotinic acid scaffolds governs biological activity is well-established in the DHODH inhibitor patent literature, where 5-aryl and 3-aryl isomers exhibit divergent potency profiles [1].

Medicinal Chemistry Structure-Activity Relationship Isosteric Replacement

C2 Hydroxy vs. Amino: Tautomerism and Hydrogen Bonding

The target compound bears a 2-hydroxy group capable of tautomerizing to a 2-oxo (lactam) form, endowing the scaffold with ambidentate metal-coordination character and pH-dependent speciation. In contrast, the 2-amino analog (2-Amino-5-(3-chloro-5-methylphenyl)isonicotinic acid, CAS 1261983-93-0) presents a primary amine that acts exclusively as a hydrogen-bond donor and cannot engage in the same keto-enol tautomerism. This functional group swap is quantitatively reflected in the molecular formula difference (O → NH, ΔMW = −1.00 g/mol) , but more importantly alters the compound's ionization profile, metal-chelating capacity, and potential for prototropic rearrangement—all factors that can critically influence biological activity in enzyme inhibition assays where the 2-hydroxy/2-oxo motif is a recognized pharmacophore for protocatechuate dioxygenase and related non-heme iron enzymes [1].

Bioisosterism Tautomerism Molecular Recognition

Methyl Positional Isomerism: 5-Methyl vs. 2-Methyl Steric Effects

The target compound carries the methyl group at the 5-position of the 3-chlorophenyl ring, yielding a meta,meta-disubstituted aryl system. The closest methyl positional isomer, 5-(3-Chloro-2-methylphenyl)-2-hydroxyisonicotinic acid (CAS 1261982-70-0), places the methyl group ortho to the aryl-isonicotinic acid bond, creating a markedly different steric environment. While molecular weight and formula are identical (both C₁₃H₁₀ClNO₃, MW 263.67–263.70) , the difference in the dihedral angle distribution between the phenyl and pyridine rings—imposed by ortho vs. meta methyl placement—can alter the compound's conformational preferences and, consequently, its binding pose in protein pockets. In QSAR studies on amino nicotinic/isonicotinic acid DHODH inhibitors, methyl positional isomerism on the aryl ring has been shown to modulate inhibitory potency by factors exceeding 10-fold .

Steric Effects Shape Complementarity Ligand Efficiency

C2 Hydroxy vs. Chloro: Reactivity for Downstream Derivatization

The 2-hydroxy group in the target compound provides a synthetic handle for O-alkylation, O-acylation, or activation toward nucleophilic aromatic substitution, whereas the 2-chloro analog (2-Chloro-5-(3-chloro-5-methylphenyl)isonicotinic acid, CAS 1261964-29-7) is pre-activated for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) and nucleophilic displacement . The target compound additionally offers the 2-oxo tautomer as a lactam NH for N-functionalization. The molecular weight difference (ΔMW = −18.43 g/mol; Cl replaces OH) and the presence of a second chlorine atom (C₁₃H₉Cl₂NO₂ vs. C₁₃H₁₀ClNO₃) in the 2-chloro analog confer different solubility profiles, LogP values (expected higher for the 2-Cl analog due to increased halogen content), and distinct synthetic utility. The 2-hydroxy compound retains the ability to participate in hydroxyl-directed C–H functionalization, a reactivity mode unavailable to the 2-chloro variant.

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Lipophilicity and PSA Comparison: Permeability and Solubility Profile

Among the series of 3-chloro-5-methylphenyl-substituted isonicotinic acid derivatives, the target compound's computed LogP of 3.11 and PSA of 70.42 Ų position it favorably within commonly applied drug-likeness filters (e.g., Lipinski Rule of 5, Veber rules). The 2-amino analog (CAS 1261983-93-0) is expected to have a lower LogP and higher PSA due to the additional H-bond donor; the unsubstituted parent 2-hydroxyisonicotinic acid (CAS 22282-72-0, LogP ~0.5, PSA ~87 Ų) is substantially more polar. The target compound's intermediate lipophilicity—higher than the parent scaffold owing to the chloro-methylphenyl substituent—suggests improved passive membrane permeability relative to the unsubstituted core, while retaining sufficient polarity for aqueous solubility. This balanced profile is relevant when the compound is used as a fragment or intermediate in drug discovery programs where maintaining favorable physicochemical space is critical [1].

ADME Drug-likeness Physicochemical Profiling

5-(3-Chloro-5-methylphenyl)-2-hydroxyisonicotinic Acid: Key Application Scenarios


Kinase and DHODH Inhibitor Scaffold Optimization

The target compound is best deployed as a core scaffold for structure-activity relationship (SAR) studies targeting enzymes where the 5-aryl-2-hydroxyisonicotinic acid motif has established pharmacophoric relevance. The specific 3-chloro-5-methylphenyl substitution pattern at the 5-position, combined with the tautomerizable 2-hydroxy/2-oxo group, provides a defined spatial and electronic profile that cannot be replicated by regioisomeric (3-aryl) or functional analogs (2-amino, 2-chloro). QSAR evidence from the DHODH inhibitor class demonstrates that aryl positional isomerism and methyl placement can modulate potency by >10-fold , underscoring the need for precise compound identity in lead optimization. Researchers pursuing inhibitors of dihydroorotate dehydrogenase, soluble guanylate cyclase, or non-heme iron dioxygenases [1] should consider this specific CAS number when designing focused libraries or validating hit matter, as substitution with a generic analog risks confounding SAR interpretation.

Selective Derivatization via 2-Hydroxy Handle

The 2-hydroxy group provides a uniquely versatile synthetic handle that distinguishes this compound from the 2-chloro analog (CAS 1261964-29-7). Specifically, the hydroxyl group can undergo O-alkylation or O-acylation to introduce diverse side chains, be activated via PCl₅ or PBr₅ for subsequent nucleophilic displacement , or direct transition-metal-catalyzed C–H functionalization at the adjacent C3 position. Additionally, the 2-oxo tautomer offers an NH site for N-functionalization under appropriate conditions. This dual reactivity profile makes the target compound a superior choice for synthetic chemists building libraries of 2-substituted-5-arylisonicotinic acid derivatives, enabling divergent synthesis from a single intermediate without the need for protecting group manipulations that would be required with the 2-amino analog.

Fragment-to-Lead with Balanced LogP and PSA

With a computed LogP of 3.11 and PSA of 70.42 Ų , the target compound occupies a favorable region of drug-like chemical space compared to the unsubstituted 2-hydroxyisonicotinic acid core (LogP ~0.5, PSA ~87 Ų). This intermediate lipophilicity—achieved through the introduction of the 3-chloro-5-methylphenyl substituent—enhances predicted passive membrane permeability while avoiding the excessive lipophilicity (LogP >5) that can lead to poor solubility, high protein binding, and promiscuous target engagement. Fragment-based drug discovery teams seeking to elaborate the 2-hydroxyisonicotinic acid scaffold while maintaining developable physicochemical properties should preferentially source this CAS-specific compound over the unsubstituted parent or more polar analogs, as its LogP/PSA profile more closely resembles that of lead-like chemical matter.

Transition State Analog Studies for Non-Heme Iron Enzymes

2-Hydroxyisonicotinic acid N-oxide has been characterized as a potent transition state analog inhibitor of protocatechuate 3,4-dioxygenase, a non-heme iron enzyme [1]. The target compound, bearing a 3-chloro-5-methylphenyl substituent at the 5-position, retains the critical 2-hydroxy/2-oxo metal-chelating motif while introducing an aryl group that can be exploited for enhanced binding affinity through additional hydrophobic or π-stacking interactions with the enzyme active site. For biochemical assay development aimed at screening or characterizing non-heme iron dioxygenases, this compound may serve as a more potent or selective probe than the unsubstituted parent, though direct comparative inhibition data (IC₅₀ or Kᵢ) for this specific compound remain to be experimentally determined and published as of April 2026.

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